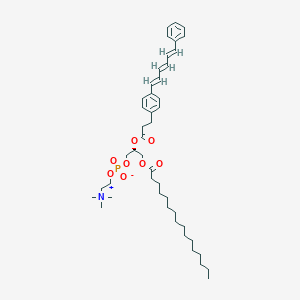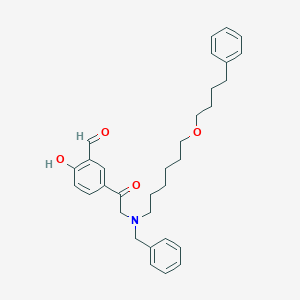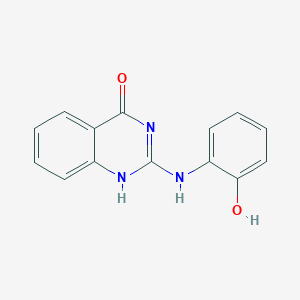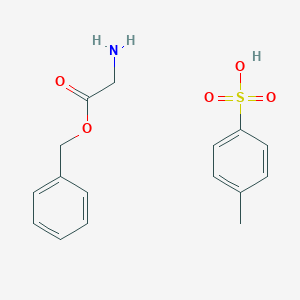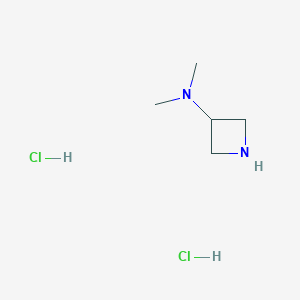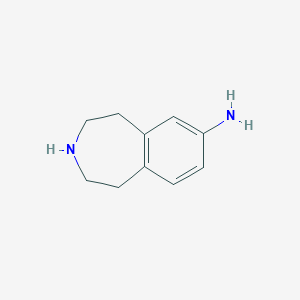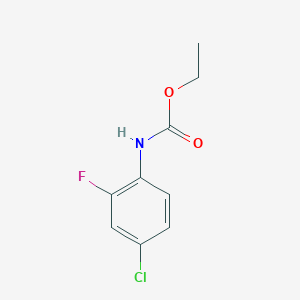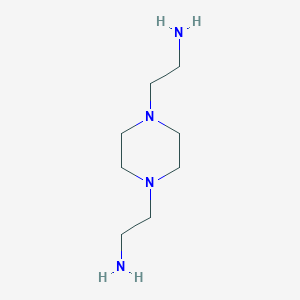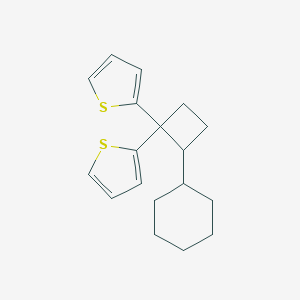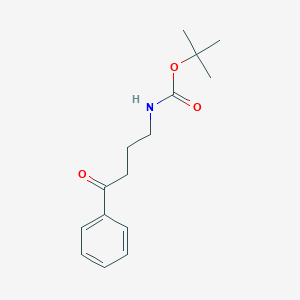
tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Descripción general
Descripción
Tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a chemical compound utilized in various chemical reactions and organic syntheses. It is notable for its role as an intermediate in the synthesis of biologically active compounds and for its molecular and chemical properties.
Synthesis Analysis
The synthesis of tert-Butyl carbamates, including variants like tert-Butyl (4-oxo-4-phenylbutyl)carbamate, often involves reactions with organometallics and can be prepared from aldehydes and tert-butyl N-hydroxycarbamate in specific solvents like a methanol-water mixture. These processes typically use reagents such as sodium benzenesulfinate and formic acid (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-Butyl carbamates is characterized by specific spatial arrangements and intermolecular interactions. X-ray studies of similar compounds reveal crystal structures with specific orientations of side chains and hydrogen bonding patterns, which are critical for understanding the compound's chemical behavior (Didierjean et al., 2004).
Chemical Reactions and Properties
These compounds participate in various chemical transformations, showcasing their versatility as building blocks in organic synthesis. They react with organometallics to give N-(Boc)hydroxylamines and can undergo chemoselective transformations of amino protecting groups, highlighting their reactivity and utility in complex organic syntheses (Guinchard, Vallée, & Denis, 2005); (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The physical properties of tert-Butyl carbamates, including their crystalline structure, are influenced by factors like the orientation of side chains and the presence of hydrogen bonds, as revealed by X-ray studies. These properties are crucial for the compound's stability and reactivity in different environments (Didierjean et al., 2004).
Chemical Properties Analysis
Tert-Butyl carbamates' chemical properties, such as their reactivity with organometallics and participation in chemoselective transformations, are central to their application in organic synthesis. Their ability to form stable structures and react under specific conditions makes them valuable in the synthesis of complex organic compounds (Guinchard, Vallée, & Denis, 2005); (Sakaitani & Ohfune, 1990).
Aplicaciones Científicas De Investigación
-
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
- Scientific Field : Organic Chemistry
- Application Summary : tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the protection of the amine group during organic synthesis .
- Methods of Application : While the exact procedure can vary, the general method involves the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst .
- Results or Outcomes : The result is the formation of N-Boc-protected anilines, which are important intermediates in the synthesis of various organic compounds .
-
Synthesis of Tetrasubstituted Pyrroles
- Scientific Field : Organic Chemistry
- Application Summary : tert-Butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
- Methods of Application : The exact procedure can vary, but generally, this involves the reaction of tert-butyl carbamate with a suitable precursor in the presence of a catalyst .
- Results or Outcomes : The result is the formation of tetrasubstituted pyrroles, which are important compounds in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEFUAYRWLKGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558198 | |
| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
CAS RN |
116437-41-3 | |
| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116437-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


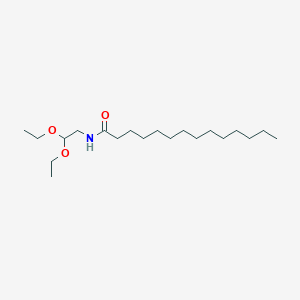
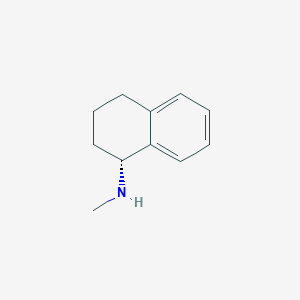
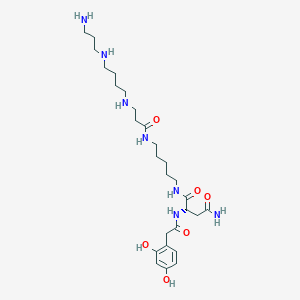
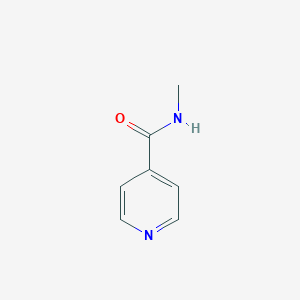
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
